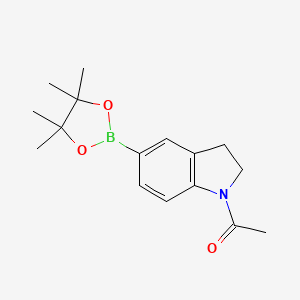

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone

CAS No.: 937591-32-7

Cat. No.: VC3944631

Molecular Formula: C16H22BNO3

Molecular Weight: 287.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937591-32-7 |

|---|---|

| Molecular Formula | C16H22BNO3 |

| Molecular Weight | 287.2 g/mol |

| IUPAC Name | 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone |

| Standard InChI | InChI=1S/C16H22BNO3/c1-11(19)18-9-8-12-10-13(6-7-14(12)18)17-20-15(2,3)16(4,5)21-17/h6-7,10H,8-9H2,1-5H3 |

| Standard InChI Key | UXKBEEFKAJIQLK-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C |

Introduction

Structural Characteristics and Molecular Composition

Molecular Architecture

The compound’s structure consists of an indoline scaffold (a bicyclic system comprising a benzene ring fused to a pyrrolidine ring) substituted at the 5-position with a pinacol boronic ester group. The boronic ester, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, protects the reactive boronic acid moiety, enhancing stability and handling properties. At the 1-position of the indoline, an acetyl group (ethanone) is attached, contributing to the molecule’s electron-withdrawing characteristics.

Key structural descriptors include:

-

IUPAC Name: 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone

-

SMILES Notation: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C

-

InChIKey: UXKBEEFKAJIQLK-UHFFFAOYSA-N

The planar indoline system and the tetrahedral boron center create a hybrid geometry that influences reactivity in cross-coupling reactions.

Synthesis and Manufacturing Processes

Multi-Step Synthetic Pathways

The synthesis of 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone typically involves three stages:

-

Indoline Core Formation: Cyclization of aniline derivatives with acrylate esters or haloketones generates the indoline backbone.

-

Boronic Ester Introduction: A Miyaura borylation reaction installs the pinacol boronic ester group at the 5-position using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.

-

Acetylation: The indoline nitrogen is acetylated using acetyl chloride or acetic anhydride in the presence of a base .

A representative reaction sequence is:

This method achieves yields of 60–75% under optimized conditions.

Applications in Organic Synthesis and Drug Development

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s boronic ester group enables carbon-carbon bond formation in palladium-catalyzed Suzuki-Miyaura reactions. For example, it couples with aryl halides to generate biaryl structures, a common motif in pharmaceuticals:

This reactivity is exploited in synthesizing kinase inhibitors targeting oncology and inflammatory diseases.

Pharmaceutical Intermediates

The indoline-acetyl moiety mimics ATP-binding sites in kinases, making the compound a precursor for drugs like imatinib analogs. Recent studies demonstrate its utility in constructing PI3K and BTK inhibitors.

Comparative Analysis with Related Boronic Acid Derivatives

The acetyl group in the parent compound enhances electron withdrawal, accelerating cross-coupling kinetics compared to chloro or morpholino derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume